
Reduced Haloperidol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reduced Haloperidol-d4 is a deuterium-labeled derivative of Reduced Haloperidol, a metabolite of the antipsychotic drug Haloperidol. This compound is primarily used in scientific research as a stable isotope-labeled standard for analytical purposes. The molecular formula of this compound is C21H21D4ClFNO2, and it has a molecular weight of 381.9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Reduced Haloperidol-d4 involves the reduction of Haloperidol at the benzylic ketone to form an alcohol metabolite. This process can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to Haloperidol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Haloperidol.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Neuropharmacological Research
Reduced Haloperidol-d4 plays a significant role in neuropharmacological studies, particularly in understanding the pharmacodynamics and pharmacokinetics of haloperidol.
- Dopamine Receptor Studies : Research indicates that chronic treatment with haloperidol leads to alterations in dopamine receptor expression, particularly dopamine D4 receptors. Studies have shown that long-term haloperidol administration can elevate dopamine D4 receptor levels in the striatum, which may contribute to the drug's therapeutic effects and side effects . The use of this compound allows for precise tracking of haloperidol metabolism and its effects on dopamine receptor signaling pathways.
- Mechanisms of Action : Investigations into the mechanisms by which haloperidol affects neuronal circuits have revealed that it induces remodeling of neuronal populations. For instance, chronic D2 receptor antagonism by haloperidol has been linked to changes in excitability among striatal medium spiny neurons . this compound can be utilized to trace these metabolic pathways and assess how alterations in receptor dynamics influence therapeutic outcomes.
Therapeutic Monitoring
The monitoring of reduced haloperidol levels is critical for optimizing treatment regimens for patients on haloperidol therapy.
- Clinical Response Assessment : Elevated ratios of reduced haloperidol to haloperidol have been associated with poor clinical responses in patients treated with haloperidol . By utilizing this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, clinicians can accurately measure drug levels and adjust dosages accordingly to improve patient outcomes.
- Pharmacokinetic Studies : Population pharmacokinetic studies have shown significant variability in haloperidol metabolism among patients, emphasizing the need for individualized treatment plans . The incorporation of this compound into pharmacokinetic models can enhance the understanding of how factors such as age, weight, and comorbidities affect drug metabolism.
Clinical Research Applications
This compound is also valuable in clinical research settings where understanding drug interactions and side effects is paramount.
- Drug Interaction Studies : Investigating how other medications affect the metabolism of haloperidol can help identify potential drug-drug interactions. For example, studies have indicated that certain drugs can interfere with the metabolism of reduced haloperidol . Utilizing this compound allows researchers to study these interactions more effectively.
- Side Effect Profiling : The side effects associated with antipsychotic medications can vary significantly among patients. By studying the pharmacological profiles of this compound, researchers can better understand the relationship between drug levels and adverse effects, leading to improved management strategies for side effects like sedation or extrapyramidal symptoms.
Data Tables
To provide a clearer overview of the applications discussed above, here are some summarized data tables:
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Case Study on Schizophrenia Management :
- A cohort study involving patients treated with haloperidol demonstrated that monitoring reduced haloperidol levels helped optimize dosages and improve symptom management outcomes over a six-month period.
-
Study on Drug Interactions :
- A clinical trial examining the effects of co-administered medications revealed significant alterations in reduced haloperidol levels when combined with specific antidepressants, highlighting the importance of careful monitoring.
- Pharmacokinetic Variability Analysis :
Mécanisme D'action
Reduced Haloperidol-d4 exerts its effects through its interaction with dopamine receptors, particularly the dopamine D2 receptor. The compound acts as a dopamine receptor antagonist, blocking the binding of dopamine and thereby reducing dopaminergic activity in the brain. This mechanism is similar to that of Haloperidol, which is used to treat psychotic disorders by mitigating the effects of excessive dopamine signaling .
Comparaison Avec Des Composés Similaires
Haloperidol: The parent compound from which Reduced Haloperidol-d4 is derived.
Reduced Haloperidol: The non-deuterated form of this compound.
Other Deuterated Metabolites: Compounds such as deuterated Olanzapine and deuterated Quetiapine, which are used as stable isotope-labeled standards in analytical chemistry.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. The incorporation of deuterium atoms also helps in distinguishing the compound from its non-labeled counterparts in complex biological matrices .
Propriétés
Numéro CAS |
1246820-79-0 |
---|---|
Formule moléculaire |
C21H25ClFNO2 |
Poids moléculaire |
381.909 |
Nom IUPAC |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D |
Clé InChI |
WNZBBTJFOIOEMP-KDWZCNHSSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Synonymes |
4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol-d4; R 2572-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.